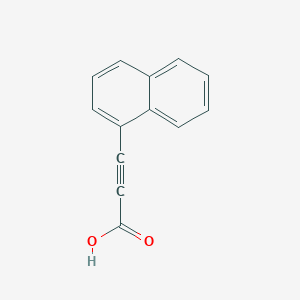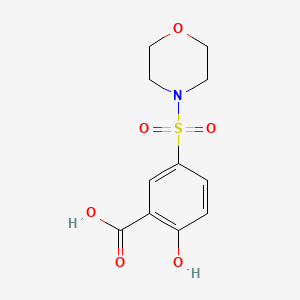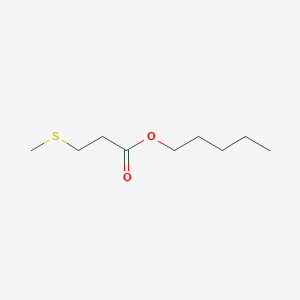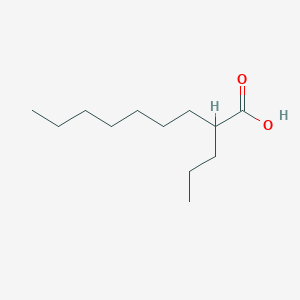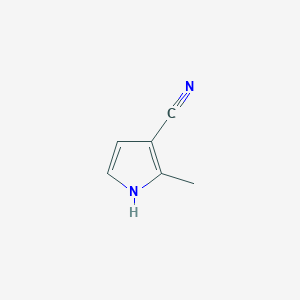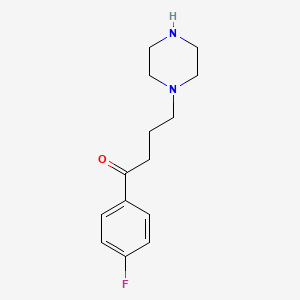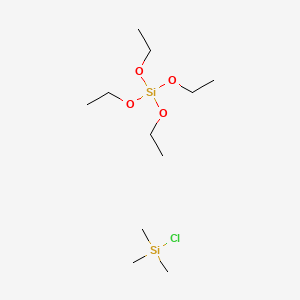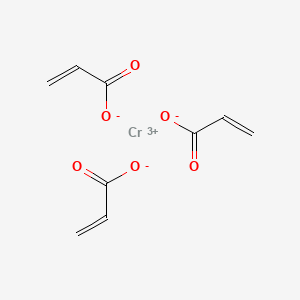![molecular formula C8H9N B1604914 (2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile CAS No. 2888-90-6](/img/structure/B1604914.png)
(2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile, also known as norbornene-2-carbonitrile, is a bicyclic organic compound. It is widely used in organic synthesis as a versatile building block due to its unique structural and chemical properties. The compound is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals.
Aplicaciones Científicas De Investigación
Synthesis and Polymer Chemistry
"(2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile" plays a pivotal role in the synthesis of polymers and copolymers through processes like ring-opening metathesis polymerization (ROMP) and addition polymerization. Greene et al. explored block copolymers' preparation via ring-opening polymerization, indicating the versatility of norbornene derivatives in creating structured polymers at room temperature (Greene, Ivin, Rooney, Kress, & Osborn, 1988). Similarly, Mathew et al. highlighted the use of palladium(II) nitrile catalysts in homo- and copolymerizations of norbornene derivatives to achieve cycloaliphatic polyolefins with functional groups (Mathew, Reinmuth, Melia, Swords, & Risse, 1996).
Catalysis and Reaction Mechanisms
The compound has been instrumental in understanding catalysis and reaction mechanisms. For instance, Sultanov et al. discussed the stereoselective carbomagnesiation of norbornenes with ethyl Grignard reagents, facilitated by TaCl5 catalysts, leading to high yields of functionalized products (Sultanov, Ismagilov, Popod’ko, Tulyabaev, Sabirov, & Dzhemilev, 2013). Additionally, the role of this compound in palladium-catalyzed addition polymerization of functionalized norbornenes was investigated to understand the insertions through the exo face, which is relevant to metal-catalyzed polymerizations (Kang & Sen, 2004).
Material Science and Photolithography
The application extends into material science, particularly in the development of photoresist materials for lithography. Okoroanyanwu et al. synthesized and characterized new alicyclic polymers based on cycloaliphatic co- and terpolymers, including 2-methylpropylbicyclo[2.2.1]hept-5-ene-2-carboxylate, showing potential for 193 nm photoresist materials (Okoroanyanwu, Shimokawa, Byers, & Willson, 1998).
Chemical Synthesis and Structural Studies
Moreover, this compound is a key intermediate in chemical syntheses, facilitating the formation of complex molecular structures. For example, Plettner et al. utilized it in the study of 2-chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and its precursors for synthesizing bicyclo[2.2.1]hept-5-en-2-one and bicyclo[2.2.1]heptan-2-one, enabling unambiguous determination of absolute configuration (Plettner, Mohle, Mwangi, Griscti, Patrick, Nair, Batchelor, & Einstein, 2005).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of (2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product. The key steps in the synthesis pathway include the formation of a bicyclic ring system, introduction of a cyano group, and stereochemical control of the reaction to obtain the desired enantiomer.", "Starting Materials": ["Cyclopentadiene", "Acrylonitrile", "Sodium hydride", "Bromine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether"], "Reaction": ["Step 1: Cyclopentadiene is reacted with acrylonitrile in the presence of sodium hydride to form a bicyclic intermediate.", "Step 2: The intermediate is treated with bromine to introduce a bromine atom at the 5-position of the bicyclic ring system.", "Step 3: Reduction of the bromine atom with sodium borohydride yields the corresponding bromohydrin intermediate.", "Step 4: Treatment of the bromohydrin with hydrochloric acid results in the formation of a cyclic chloride intermediate.", "Step 5: The chloride intermediate is reacted with sodium cyanide in the presence of sodium hydroxide to introduce a cyano group at the 2-position of the bicyclic ring system.", "Step 6: The resulting nitrile intermediate is reduced with sodium borohydride to yield the desired (2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile product." ] } | |
| 2888-90-6 | |
Fórmula molecular |
C8H9N |
Peso molecular |
119.16 g/mol |
Nombre IUPAC |
(1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carbonitrile |
InChI |
InChI=1S/C8H9N/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-4H2/t6-,7+,8+/m0/s1 |
Clave InChI |
BMAXQTDMWYDIJX-XLPZGREQSA-N |
SMILES isomérico |
C1[C@H]2C[C@@H]([C@@H]1C=C2)C#N |
SMILES |
C1C2CC(C1C=C2)C#N |
SMILES canónico |
C1C2CC(C1C=C2)C#N |
Pictogramas |
Acute Toxic |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


